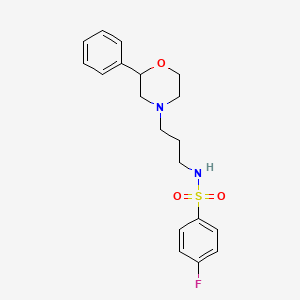

2-amino-N-ethoxy-N-ethylacetamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The chemical compound of interest is related to a class of substances that have been studied for their potential therapeutic effects, such as anticonvulsant activities. These studies often focus on the synthesis, structure, and properties of these compounds.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including acetylation, esterification, and reactions with various reagents to introduce specific functional groups. For example, the synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride, which is a key intermediate for peptide nucleic acid synthesis, has been improved to yield near quantitative outputs without the need for chromatography (Viirre & Hudson, 2003).

Molecular Structure Analysis

Molecular structure analysis of similar compounds shows that the arrangements of atoms and functional groups significantly impact their physical and chemical properties. For instance, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides reveals how interplanar angles and hydrogen bonding patterns contribute to the compound's stability and reactivity (Camerman et al., 2005).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including acetylation, reductive alkylation, and hydrogenation, which are critical for modifying their structure and enhancing their biological activity. An example includes the rhodium-catalyzed hydrogenation of 1,3-enynes and 1,3-diynes to afford unsaturated alpha-amino acid esters (Kong et al., 2005).

Wissenschaftliche Forschungsanwendungen

Anthelmintic Properties

Research has identified N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride, a compound structurally related to 2-amino-N-ethoxy-N-ethylacetamide hydrochloride, as a potent anthelmintic. It has demonstrated efficacy against various parasites in animals such as nematodes, filariae, and cestodes, especially showing high effectiveness in dogs against hookworms and large roundworms (Wollweber et al., 1979).

Synthesis of Pyrazines

Ethyl ethoxycarbonylacetimidate hydrochloride, closely related to 2-amino-N-ethoxy-N-ethylacetamide hydrochloride, has been used in synthesizing pyrazines. This process involves converting it into various intermediates and then cyclising these with dicarbonyl reagents, resulting in the formation of ethyl 3-aminopyrazine-2-carboxylates, which have various applications in chemical synthesis (Keir et al., 1978).

Use in Radiosynthesis

Compounds structurally similar to 2-amino-N-ethoxy-N-ethylacetamide hydrochloride, like 2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide, have been used in the radiosynthesis of herbicides and safeners for herbicides. This involves complex processes such as reductive dehalogenation with tritium gas, highlighting the compound's potential in advanced chemical synthesis and tracing studies in agriculture (Latli & Casida, 1995).

Biodegradable Chelating Agents

Research has focused on replacing non-biodegradable chelating agents like EDTA with more environmentally friendly alternatives. While not directly mentioning 2-amino-N-ethoxy-N-ethylacetamide hydrochloride, this research indicates a growing interest in developing biodegradable compounds that can effectively bind metals, suggesting potential areas of application for similar compounds (Pinto, Neto & Soares, 2014).

Synthesis of Antimalarial Drugs

N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drug synthesis, is chemoselectively monoacetylated from 2-aminophenol, a compound structurally related to 2-amino-N-ethoxy-N-ethylacetamide hydrochloride. This highlights the potential role of similar compounds in synthesizing key intermediates for crucial medications (Magadum & Yadav, 2018).

Solid State Structures

Studies on compounds like 5-[2-(N,N-diethylamino)ethoxy]-4,7-dimethylcoumarin, structurally related to 2-amino-N-ethoxy-N-ethylacetamide hydrochloride, provide insight into solid state structures through techniques like X-ray diffraction and NMR. Such research is fundamental in understanding the molecular configurations and potential applications in various fields, including material sciences (Ostrowska et al., 2015).

Cross-Linking Reagents in Immunization

Heterobifunctional reagents structurally similar to 2-amino-N-ethoxy-N-ethylacetamide hydrochloride have been synthesized for use in immunization. These reagents, like [2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy acetic acid, are crucial for coupling peptides to liposomes, indicating the compound's relevance in biomedical research and vaccine development (Frisch, Boeckler & Schuber, 1996).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only in well-ventilated areas .

Eigenschaften

IUPAC Name |

2-amino-N-ethoxy-N-ethylacetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c1-3-8(10-4-2)6(9)5-7;/h3-5,7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVCPLVOJDIGFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(=O)CN)OCC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-ethoxy-N-ethylacetamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2498344.png)

![N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2498350.png)

![7-(4-bromophenyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2498353.png)

![3-Chloro-2-[(1,3-thiazol-5-yl)methoxy]pyridine](/img/structure/B2498354.png)

![N-((1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-fluorobenzamide](/img/structure/B2498356.png)

![N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2498357.png)

![4-(morpholinosulfonyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2498361.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,3-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2498362.png)

![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2498364.png)